![molecular formula C17H23N5O B2811525 4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine CAS No. 2380098-57-5](/img/structure/B2811525.png)
4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine is a synthetic organic compound characterized by its complex structure, which includes pyrimidine and piperidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Ethylation: The final step involves the ethylation of the compound, which can be carried out using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, where halides or other leaving groups can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.
科学的研究の応用
4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities, including anti-fibrotic and antimicrobial properties.
6-Ethylpyrimidine Derivatives: These compounds are structurally related and are studied for their potential therapeutic applications.
Uniqueness
4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine is unique due to its specific combination of pyrimidine and piperidine rings, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
特性
IUPAC Name |
4-ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-3-13-10-18-17(19-11-13)23-15-5-7-22(8-6-15)16-9-14(4-2)20-12-21-16/h9-12,15H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPOGEDAPWLQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)OC3=NC=C(C=N3)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811442.png)
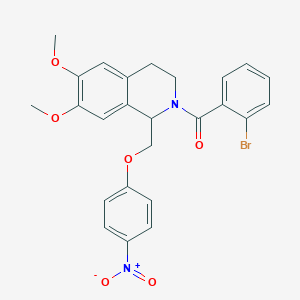
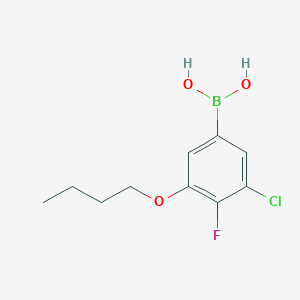
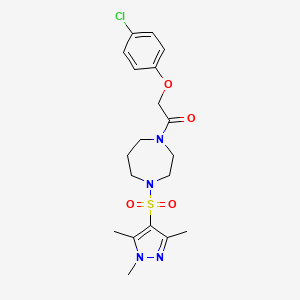
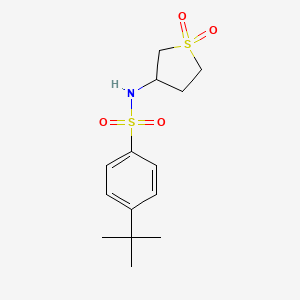
![N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2811451.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide](/img/structure/B2811452.png)
![N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2811453.png)
![(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2811455.png)
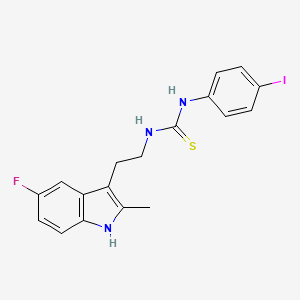
![(2S,3R)-3-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/new.no-structure.jpg)
![2-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2811462.png)
![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2811464.png)
![N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811465.png)
